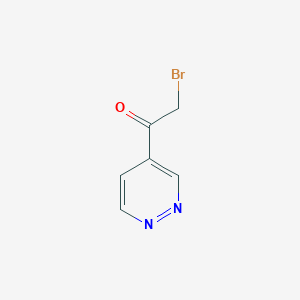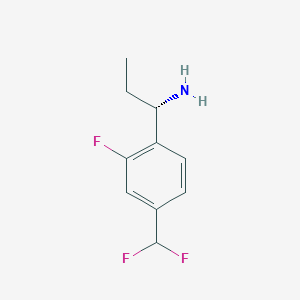
(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of difluoromethyl and fluorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(Difluoromethyl)-2-fluorobenzaldehyde and (S)-propan-1-amine.
Reaction Conditions: The key step involves the reductive amination of 4-(Difluoromethyl)-2-fluorobenzaldehyde with (S)-propan-1-amine in the presence of a reducing agent like sodium triacetoxyborohydride.
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reductive amination process.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the synthesis.
Automated Purification: Employing automated purification systems to ensure consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is utilized in the development of advanced materials with specific properties.
Biological Studies: It serves as a probe in biological studies to investigate molecular interactions and pathways.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of (S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(4-(Trifluoromethyl)-2-fluorophenyl)propan-1-amine: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
(S)-1-(4-(Methyl)-2-fluorophenyl)propan-1-amine: Similar structure with a methyl group instead of a difluoromethyl group.
(S)-1-(4-(Chloromethyl)-2-fluorophenyl)propan-1-amine: Similar structure with a chloromethyl group instead of a difluoromethyl group.
Uniqueness
(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)propan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H12F3N |
|---|---|
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
(1S)-1-[4-(difluoromethyl)-2-fluorophenyl]propan-1-amine |
InChI |
InChI=1S/C10H12F3N/c1-2-9(14)7-4-3-6(10(12)13)5-8(7)11/h3-5,9-10H,2,14H2,1H3/t9-/m0/s1 |
Clé InChI |
WPVYEJLVNSCTGU-VIFPVBQESA-N |
SMILES isomérique |
CC[C@@H](C1=C(C=C(C=C1)C(F)F)F)N |
SMILES canonique |
CCC(C1=C(C=C(C=C1)C(F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


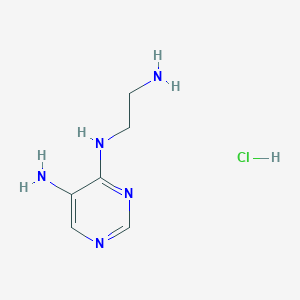
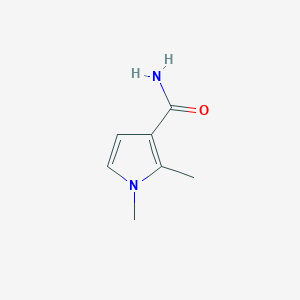
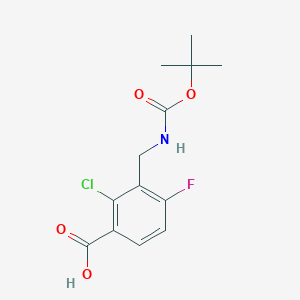
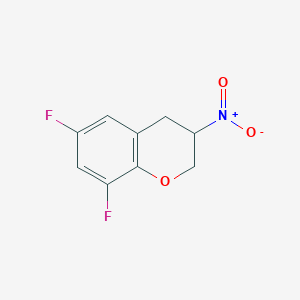
![2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid](/img/structure/B12972713.png)
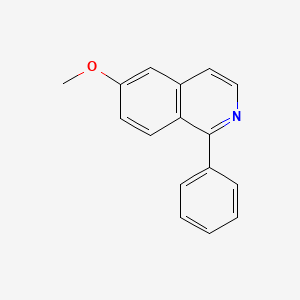
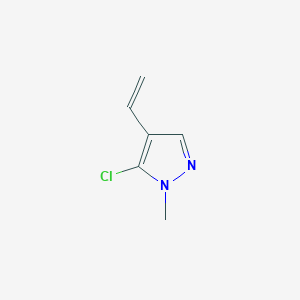
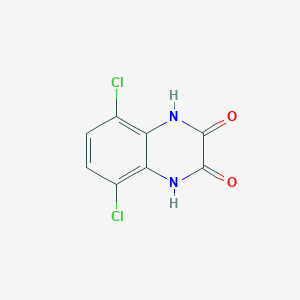
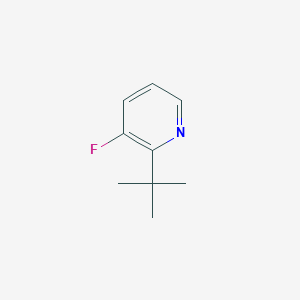
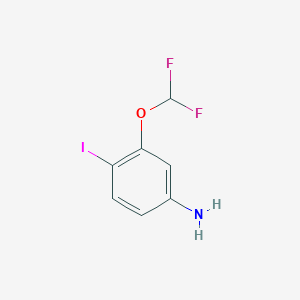
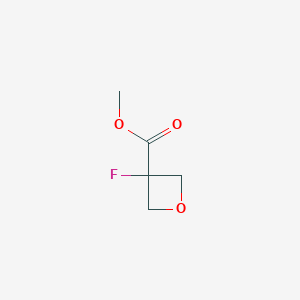
![Cyclopropylmethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12972768.png)
![2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B12972771.png)
